molecular formula C17H14ClN3O2 B2691610 N-(2-chlorophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide CAS No. 1112445-11-0

N-(2-chlorophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Cat. No. B2691610
CAS RN: 1112445-11-0
M. Wt: 327.77
InChI Key: JAVNUXUDHQOSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The compound belongs to a series of compounds synthesized as potent antibacterial and antifungal agents . The structures of all the newly synthesized compounds were confirmed by their spectral data interpretation .


Chemical Reactions Analysis

The compound was synthesized as part of a series of compounds. The specific chemical reactions involved in its synthesis would be detailed in the original research .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 228°C . More detailed physical and chemical properties might be available in specialized chemical databases or research articles.

Scientific Research Applications

Antiviral and Therapeutic Potential

Therapeutic Effect in Treating Japanese Encephalitis N-(2-chlorophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide has shown significant antiviral and antiapoptotic effects in vitro. A study demonstrated its potential in treating Japanese encephalitis, showing a significant decrease in viral load and an increase in survival rates in infected mice. This highlights its potential as a therapeutic agent against viral infections (Ghosh et al., 2008).

Antimicrobial Activities

Potent Antibacterial and Antifungal Agents Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based thiazolidinone derivatives has been explored for their potent antibacterial and antifungal properties. Specific compounds within this series have demonstrated significant activity against various bacterial and fungal strains, suggesting their potential as effective antimicrobial agents (Shiv Kumar et al., 2012).

Chemical Synthesis and Molecular Docking

Synthesis and Biological Evaluation as Anticonvulsant Agents A series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides were synthesized and evaluated for their anticonvulsant activity. The structural confirmation and biological screening of these compounds revealed promising anticonvulsant activities, indicating their potential in the development of new therapeutic agents (Ibrahim et al., 2013).

Anticancer and Antimicrobial Potentials A study focused on the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, evaluating their in vitro antimicrobial and anticancer activities. The findings suggested significant antimicrobial activity against various strains and notable anticancer activity, with molecular docking studies providing insights into their potential mechanisms of action (Mehta et al., 2019).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-17(23)21(15-9-5-4-8-14(15)19-11)10-16(22)20-13-7-3-2-6-12(13)18/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVNUXUDHQOSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

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